

Analytical methods for (2,5-Dimethylfuran-3-yl)methanol quantification

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Compound of Interest

Compound Name: (2,5-Dimethylfuran-3-yl)methanol

Cat. No.: B1310457

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An Application Note on the Quantification of (2,5-Dimethylfuran-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,5-Dimethylfuran-3-yl)methanol is a furan derivative of interest in various fields, including pharmaceutical and materials science. Accurate and reliable quantification of this analyte is crucial for research, development, and quality control purposes. This document provides detailed analytical methods and protocols for the quantitative determination of (2,5-Dimethylfuran-3-yl)methanol in various matrices. While specific literature on the quantification of this exact molecule is sparse, the methodologies presented here are adapted from well-established analytical techniques for structurally similar furan derivatives. The primary recommended techniques are Gas Chromatography-Mass Spectrometry (GC-MS), suitable for volatile and semi-volatile compounds, and High-Performance Liquid Chromatography (HPLC), which is well-suited for less volatile or thermally labile compounds.

Data Presentation: Quantitative Performance of Furan Derivative Analysis

The following table summarizes typical performance data for the analysis of furan derivatives using various analytical techniques. These values can serve as a benchmark when developing and validating a method for (2,5-Dimethylfuran-3-yl)methanol.

Analytical Method	Matrix	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Linearity (r^2)	Recovery (%)	Reference
HS-SPME-GC-MS	Various Foods	0.01–0.02 ng/g	0.04–0.06 ng/g	>0.990	77.8–111.5	[1]
HS-SPME-GC-MS/MS	Fruits, Juices, Canned Fish	-	0.003–0.675 ng/g	-	76–117	[2]
SPE-GC-MS	Fruit Juice	-	-	-	98	[3][4]
HPLC-UV	Strawberries	0.14 µg/mL (for Furanol)	-	-	>90	[5]
GC-FID	Air (for DMF)	4.0×10^{-4} µg	-	>0.999	86.5–94.0	[6]

Experimental Protocols

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the analysis of **(2,5-Dimethylfuran-3-yl)methanol**, particularly after a derivatization step to increase its volatility and improve chromatographic peak shape.

1. Sample Preparation (Solid Samples):

- **Extraction:** Weigh 1-5 g of the homogenized sample into a centrifuge tube. Add 10 mL of a suitable organic solvent (e.g., methanol, acetonitrile, or ethyl acetate).
- **Homogenization:** Vortex the mixture for 1 minute, followed by ultrasonication for 15 minutes in a water bath.

- Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
- Filtration: Filter the supernatant through a 0.22 μm syringe filter into a clean vial.
- Derivatization (Silylation): Evaporate the solvent under a gentle stream of nitrogen. Add 100 μL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 μL of pyridine. Cap the vial and heat at 70°C for 30 minutes. Cool to room temperature before injection.

2. GC-MS Instrumental Parameters:

- Gas Chromatograph: Agilent 7890B GC or equivalent.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Column: HP-5MS (30 m x 0.25 mm, 0.25 μm) or equivalent.[\[2\]](#)
- Inlet Temperature: 250°C.
- Injection Volume: 1 μL (splitless mode).
- Oven Temperature Program:
 - Initial temperature: 50°C, hold for 2 minutes.
 - Ramp: 10°C/min to 280°C.
 - Hold: 5 minutes at 280°C.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- MSD Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity. Target ions for the silylated derivative of **(2,5-Dimethylfuran-3-yl)methanol** would need to be determined from a full scan analysis of a standard.

3. Calibration and Quantification:

- Prepare a series of calibration standards of derivatized **(2,5-Dimethylfuran-3-yl)methanol** in the appropriate solvent.
- An internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample) should be used to improve accuracy and precision.
- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

Method 2: High-Performance Liquid Chromatography (HPLC) with UV or MS Detection

This method is suitable for the direct analysis of **(2,5-Dimethylfuran-3-yl)methanol** without the need for derivatization.

1. Sample Preparation (Liquid Samples):

- Dilution: Dilute the liquid sample with the mobile phase to a concentration within the calibration range.
- Filtration: Filter the diluted sample through a 0.22 µm syringe filter prior to injection.

2. HPLC Instrumental Parameters:

- HPLC System: Agilent 1260 Infinity II LC System or equivalent.
- Detector: Diode Array Detector (DAD) or a Mass Spectrometer (MS).
- Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm) is a suitable starting point.^[5]

- Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid for better peak shape and MS compatibility).
 - Gradient Program:
 - 0-2 min: 10% Acetonitrile
 - 2-15 min: 10% to 90% Acetonitrile
 - 15-18 min: 90% Acetonitrile
 - 18-20 min: 90% to 10% Acetonitrile
 - 20-25 min: 10% Acetonitrile (re-equilibration)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 10 µL.
- UV Detection Wavelength: The optimal wavelength should be determined by running a UV scan of a standard solution. A starting point could be around 220 nm or 265 nm, which are common for furan rings.
- MS Parameters (if used):
 - Ionization Source: Electrospray Ionization (ESI) in positive mode.
 - Drying Gas Temperature: 350°C.
 - Drying Gas Flow: 10 L/min.
 - Nebulizer Pressure: 35 psi.
 - Capillary Voltage: 3500 V.
 - Fragmentor Voltage: 100 V.

- Acquisition Mode: Selected Ion Monitoring (SIM) of the protonated molecule $[M+H]^+$.

3. Calibration and Quantification:

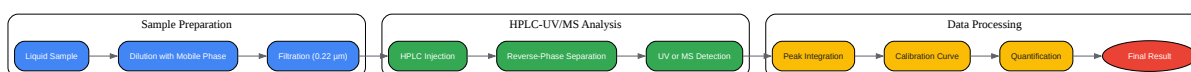
- Prepare a series of calibration standards in the mobile phase.
- Use an internal standard if necessary.
- Construct a calibration curve by plotting the peak area against the concentration.

Mandatory Visualizations



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Caption: Workflow for GC-MS analysis of **(2,5-Dimethylfuran-3-yl)methanol**.



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Caption: Workflow for HPLC-UV/MS analysis of **(2,5-Dimethylfuran-3-yl)methanol**.

Conclusion

The analytical methods outlined in this document provide a robust framework for the quantification of **(2,5-Dimethylfuran-3-yl)methanol**. The choice between GC-MS and HPLC will depend on the sample matrix, the required sensitivity, and the available instrumentation. It

is essential to perform a thorough method validation, including specificity, linearity, accuracy, precision, and determination of LOD and LOQ, to ensure reliable and accurate results for the specific application.

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